molecular formula C12H9F2N5 B13105845 6-(3,4-Difluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-amine CAS No. 922187-08-4

6-(3,4-Difluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-amine

Cat. No.: B13105845
CAS No.: 922187-08-4
M. Wt: 261.23 g/mol
InChI Key: DXIOZKRLWAEBPG-UHFFFAOYSA-N
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Description

6-(3,4-Difluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with a difluorophenyl group and a methyl group as substituents. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of 6-(3,4-Difluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-amine can be achieved through several synthetic routes. One common method involves the condensation of 3,4-difluoroaniline with 5-methyl-1,2,4-triazole-3-carboxylic acid under acidic conditions to form the desired triazolopyrimidine structure. The reaction is typically carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product .

Scientific Research Applications

6-(3,4-Difluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3,4-Difluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. For example, it may inhibit the activity of a particular enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate .

The molecular pathways involved in the compound’s mechanism of action depend on the specific target and the biological context. In some cases, the compound may activate signaling pathways that lead to cell death, making it a potential anticancer agent .

Comparison with Similar Compounds

6-(3,4-Difluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

922187-08-4

Molecular Formula

C12H9F2N5

Molecular Weight

261.23 g/mol

IUPAC Name

6-(3,4-difluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C12H9F2N5/c1-6-10(7-2-3-8(13)9(14)4-7)11(15)19-12(18-6)16-5-17-19/h2-5H,15H2,1H3

InChI Key

DXIOZKRLWAEBPG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=NN2C(=C1C3=CC(=C(C=C3)F)F)N

Origin of Product

United States

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